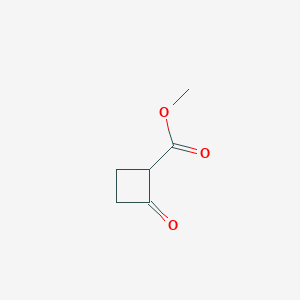

Methyl 2-oxocyclobutanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-9-6(8)4-2-3-5(4)7/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZDEOHEJZKVPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Oxocyclobutanecarboxylate and Its Analogues

Strategies for Constructing the Cyclobutane (B1203170) Core

The construction of the cyclobutane ring is often the most challenging step in the synthesis of compounds like methyl 2-oxocyclobutanecarboxylate. Various methodologies have been developed to achieve this, primarily falling into two categories: cycloaddition reactions and ring rearrangements.

[2+2] Cycloaddition Approaches to Cyclobutanecarboxylates

The [2+2] cycloaddition is a powerful and widely used method for the direct formation of cyclobutane rings. nih.gov This approach involves the reaction of two two-atom components, typically two alkene units, to form a four-membered ring.

Photochemical [2+2] cycloaddition is a classic and effective method for synthesizing cyclobutane rings. researchgate.net This reaction typically involves the excitation of an alkene to its triplet state, which then adds to a ground-state alkene in a stepwise manner. A common variation is the cycloaddition of an enone with an alkene. researchgate.net

Key features of photochemical [2+2] cycloadditions include:

Mechanism: The reaction often proceeds through a diradical intermediate, allowing for the formation of two new carbon-carbon bonds. nih.gov

Regioselectivity: The orientation of the addition (head-to-head vs. head-to-tail) can often be controlled by the electronic and steric properties of the substituents on the alkenes. nsf.gov

Stereoselectivity: The stereochemistry of the starting alkenes is often retained in the cyclobutane product.

Recent advancements have focused on using visible light and photosensitizers to achieve these transformations under milder conditions. For example, transition metal complexes can be used to facilitate electron transfer, enabling the cycloaddition of electron-rich and electron-deficient olefins. nih.gov

Thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for concerted reactions. However, certain substrates, such as ketenes, can readily undergo thermal [2+2] cycloadditions with olefins to form cyclobutanones. nih.govacs.org

The reaction of a ketene (B1206846) with an alkene is a powerful tool for the synthesis of cyclobutanones, which are direct precursors to this compound. nih.gov Ketenes, with their cumulated double bonds, can align with alkenes in a suprafacial-antarafacial manner, making the concerted thermal reaction allowed. wikipedia.org

Key aspects of ketene-olefin cycloadditions:

Ketene Generation: Ketenes are often generated in situ from acyl chlorides by treatment with a non-nucleophilic base like triethylamine. nih.gov

Stereochemistry: The stereochemical outcome of the cycloaddition is often predictable, with the bulkier substituent on the ketene typically ending up on the more sterically hindered face of the resulting cyclobutanone (B123998). wikipedia.org

Lewis Acid Catalysis: Lewis acids can be used to promote ketene-alkene cycloadditions, often leading to increased yields and diastereoselectivity, particularly for reactions involving unactivated alkenes. orgsyn.org

Table 1: Comparison of Thermal and Lewis Acid-Promoted Ketene-Alkene Cycloadditions

| Entry | Alkene | Ketene | Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Cyclopentene | Diphenylketene | Thermal | 7,7-Diphenylbicyclo[3.2.0]heptan-6-one | 5 | 1:1 |

| 2 | Cyclopentene | Diphenylketene | Lewis Acid (EtAlCl₂) | 7,7-Diphenylbicyclo[3.2.0]heptan-6-one | 84 | 13:1 |

Data sourced from a study on Lewis acid-promoted ketene-alkene cycloadditions. orgsyn.org

Ring Contraction and Expansion Strategies

Alternative approaches to the cyclobutane core involve the rearrangement of larger or smaller ring systems. These methods can offer unique stereochemical control and access to complex substitution patterns.

A novel and stereospecific method for synthesizing cyclobutanes involves the ring contraction of readily available pyrrolidines. acs.orgacs.org This transformation is typically mediated by nitrogen extrusion from a 1,1-diazene intermediate, which is generated in situ from the pyrrolidine (B122466). acs.orgnih.gov The reaction proceeds through a 1,4-biradical that rapidly cyclizes to form the cyclobutane ring. acs.orgnih.gov

This method has been shown to be stereospecific, with the stereochemistry of the starting pyrrolidine being retained in the cyclobutane product. acs.orgacs.org For instance, the ring contraction of cis-substituted pyrrolidine-2,5-dicarboxylates leads to the stereoselective formation of the corresponding cis-cyclobutane. acs.org

Table 2: Stereoselective Ring Contraction of Pyrrolidines

| Starting Pyrrolidine | Product | Yield (%) | Diastereomeric Ratio (dr) |

| cis-45 (pyrrolidine-2,5-dicarboxylate) | cis-46 (cyclobutane) | 39 | >20:1 |

| Optically pure spirooxindole 43 | Product 44 | 46 | >20:1 |

Data from a study on the stereoselective synthesis of cyclobutanes by contraction of pyrrolidines. acs.org

The ring expansion of cyclopropyl (B3062369) derivatives provides another pathway to cyclobutanes. rsc.org The inherent ring strain of the three-membered ring makes it susceptible to rearrangements that lead to the formation of the larger, yet still strained, cyclobutane ring. rsc.org

One such strategy involves the Lewis acid-mediated cycloisomerization of alkylidenecyclopropane acylsilanes. nih.gov This process is thought to proceed through a cyclopropyl carbinyl cation that undergoes ring expansion to a cyclobutyl cation, which is then trapped to form the cyclobutane product. nih.gov This method has been successfully applied to the synthesis of fused 5-4 and 6-4 ring systems. nih.gov Transition metal catalysis is also a powerful tool for promoting the ring expansion of cyclopropanes to cyclobutenes and cyclobutanes. nih.gov

Double Substitution and Cyclization Reactions

A notable strategy for constructing the cyclobutane framework involves a sequence of double substitution followed by an intramolecular cyclization. This approach builds the ring from acyclic precursors in a controlled manner.

A prime example of this methodology is the diastereoselective synthesis of cyclobutane derivatives reported by Merck, which can be adapted for MOCBC analogues. acs.org This reaction utilizes a dianion, such as that generated from 4-methoxyphenylacetic acid, which undergoes a double-alkylation reaction with epichlorohydrin (B41342). acs.org The initial reaction is an SN2 attack on the epoxide, followed by an intramolecular alkylation that closes the four-membered ring. The stereochemical outcome of this ring-closing step is directed by a magnesium chelate, which templates the final alkylation, yielding the product as a single diastereomer. acs.org This method provides a robust entry into substituted cyclobutane systems from readily available starting materials.

Regioselective and Stereoselective Synthesis of MOCBC

Achieving control over the placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity) is paramount in modern organic synthesis. For MOCBC and its derivatives, which can possess multiple stereocenters, these considerations are critical. A variety of methods are available that allow for the regioselective and stereoselective synthesis of extensively substituted four-membered carbocycles. researchgate.net

Diastereoselective Approaches

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. This is crucial when constructing complex cyclobutanes.

One effective strategy involves a sequential C–H/C–C functionalization to create cis-1,3-difunctionalized cyclobutanes from cyclobutyl aryl ketones. nih.gov This process begins with a Norrish-Yang cyclization of the ketone to form a bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate then undergoes a palladium-catalyzed C–C bond cleavage and functionalization, which installs various groups at the 3-position with exclusive cis-selectivity relative to the ketone-bearing substituent. nih.gov

Another powerful method relies on a double-alkylation reaction, as previously mentioned. The reaction between the dianion of a substituted acetic acid and epichlorohydrin proceeds through a chelated intermediate that directs the intramolecular ring-closing alkylation, resulting in the formation of a single diastereomer. acs.org This diastereocontrolled synthesis highlights how substrate control, mediated by a metal chelate, can effectively dictate the stereochemical outcome of a reaction. acs.orgnih.gov

Enantioselective Strategies

Enantioselective strategies are employed to synthesize a specific enantiomer of a chiral molecule, a vital capability for producing biologically active compounds.

Transition-metal catalysis using chiral ligands is a cornerstone of asymmetric synthesis. For molecules like MOCBC, catalysts based on palladium and rhodium have been instrumental. Asymmetric allylic alkylation (AAA) has proven to be a powerful methodology for the enantioselective formation of molecules bearing quaternary carbon centers. nih.gov

While palladium and rhodium catalysis dominate the field, recent developments have shown the potential of first-row transition metals like nickel. nih.gov For instance, a catalytic system comprising Ni(COD)₂ and a chiral H₈-BINAP ligand has been successfully used for the asymmetric α,α-disubstitution of cyclic β-ketoesters with allylic alcohols, affording products in good yields and high enantioselectivities. nih.gov These methods provide an efficient route to chiral cyclobutane structures by creating stereocenters with high fidelity.

Table 1: Examples of Chiral Catalyst Systems in Asymmetric Allylic Alkylation

| Metal Catalyst | Chiral Ligand | Substrate Type | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Ni(COD)₂ | H₈-BINAP | Cyclic β-ketoester | Good | High | nih.gov |

| Palladium | PHOX Ligands | Allylic Substrates | Varies | High | nih.gov |

This table is illustrative of catalyst systems used in reactions analogous to MOCBC synthesis.

The construction of α-quaternary stereocenters, where a carbon atom is bonded to four other carbon groups, is a significant synthetic challenge. nih.govnih.gov Asymmetric allylic alkylation (AAA) is a premier strategy to address this challenge. nih.gov

In the context of MOCBC, an enolate derived from the β-keto ester can act as a soft, prochiral nucleophile. The reaction of this nucleophile with an allyl electrophile, mediated by a chiral transition metal catalyst (e.g., palladium, rhodium, nickel), can generate the α-quaternary center in a highly enantioselective fashion. nih.gov The success of this transformation is heavily dependent on the design of the chiral ligand, which controls the facial selectivity of the nucleophilic attack. nih.gov This approach is advantageous due to its mild reaction conditions and the ability to introduce new functional groups and extend carbon chains simultaneously. nih.gov

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, such as α-keto ester reductases, are particularly well-suited for the asymmetric synthesis of chiral molecules. While specific studies on MOCBC may be limited, the principle has been widely demonstrated for similar structures. entrechem.com

Ketoreductases (KREDs) can reduce the ketone functionality of a β-keto ester to a secondary alcohol with exceptional enantioselectivity. This enzymatic reduction can be used to prepare optically active hydroxy-cyclobutane esters. This approach can be integrated into chemoenzymatic reaction sequences, where a metal-catalyzed reaction first builds the core structure, and a subsequent biocatalytic step introduces chirality. entrechem.com This combination leverages the efficiency of chemical synthesis with the unparalleled selectivity of enzymatic transformations.

Chemical Reactivity and Transformation Pathways of Methyl 2 Oxocyclobutanecarboxylate

Reactions Involving the Ketone Functionality

The ketone group in methyl 2-oxocyclobutanecarboxylate is a primary site for chemical reactions, including reductions, nucleophilic additions, and condensation reactions.

Reduction to Hydroxy Esters (e.g., enantioselective reductions)

The ketone can be reduced to a secondary alcohol, yielding methyl 2-hydroxycyclobutanecarboxylate. This transformation can be achieved using various reducing agents. Notably, enantioselective reductions are of significant interest as they allow for the synthesis of specific stereoisomers of the resulting hydroxy ester, which are valuable chiral building blocks in organic synthesis.

For instance, biocatalytic reductions using enzymes like those found in carrots (Daucus carota) have been employed for the enantioselective reduction of various ketones. nih.govresearchgate.net These enzymatic systems can provide high enantiomeric excess of the desired alcohol product. nih.govresearchgate.net Additionally, chemical methods using chiral catalysts, such as oxazaborolidines (e.g., (S)-B-Me), can achieve high yields and enantioselectivities in the reduction of cyclobutanones. nih.gov The choice of reducing agent and reaction conditions can influence the stereochemical outcome, leading to either the cis or trans diastereomer of the hydroxy ester. The stereochemistry of the product is crucial as it dictates the three-dimensional arrangement of the molecule, which is of paramount importance in areas like medicinal chemistry.

Table 1: Examples of Enantioselective Reduction of Cyclobutanones

| Substrate | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 2,2-dimethyl-3,3-diphenylcyclobutanone | (S)-B-Me | 4a | 93 | 91 | nih.gov |

| Benzocyclobutenone | (S)-B-Me | 2a | 86 | 92 | nih.gov |

| 3-Phenyl-substituted cyclobutenone | Ene-reductase | trans-cyclobutanone | 64 | 77 | researchgate.net |

| 2-ethyl-3-phenyl-cyclobutenone | Ene-reductase | trans-cyclobutanone | - | 99 | researchgate.net |

Nucleophilic Additions

The electrophilic carbon of the ketone's carbonyl group is susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction leads to the formation of a tetrahedral intermediate, which upon protonation, yields an alcohol. libretexts.orgyoutube.com A wide range of nucleophiles can be employed, including organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi). youtube.com These reactions result in the formation of a new carbon-carbon bond and a tertiary alcohol. The addition of a nucleophile to the carbonyl carbon changes its hybridization from sp² to sp³, resulting in a tetrahedral geometry. masterorganicchemistry.com If the two groups attached to the carbonyl carbon are different, this addition can create a new chiral center. libretexts.org

The stability of the initial tetrahedral intermediate can be influenced by the structure of the molecule. nih.gov The rate of nucleophilic addition is affected by both electronic and steric factors. masterorganicchemistry.com Electron-withdrawing groups adjacent to the carbonyl increase the rate of addition, while bulky groups can hinder the approach of the nucleophile. masterorganicchemistry.com

Condensation Reactions

Condensation reactions involve the reaction of the ketone with a nucleophile, typically an amine or its derivative, to form a new carbon-nitrogen double bond, often with the elimination of a water molecule. ck12.org For example, the reaction with primary amines can yield imines. These reactions are a subset of a broader class of reactions where two molecules combine to form a larger molecule with the loss of a small molecule like water. libretexts.org

Reactions Involving the Ester Functionality

The methyl ester group of this compound can also undergo various transformations, primarily through nucleophilic acyl substitution.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. nih.gov In the case of this compound, reaction with a different alcohol (R'OH) in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group (R'). masterorganicchemistry.com This reaction is typically an equilibrium process, and driving the reaction to completion often involves using a large excess of the new alcohol or removing the methanol (B129727) that is formed. masterorganicchemistry.commasterorganicchemistry.com

Both acidic and basic conditions can be employed for transesterification. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com In basic conditions, an alkoxide nucleophile attacks the carbonyl carbon. masterorganicchemistry.com

Hydrolysis to the Carboxylic Acid

The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-oxocyclobutanecarboxylic acid. organic-chemistry.org This reaction can be carried out under either acidic or basic conditions. quora.comlibretexts.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. masterorganicchemistry.comlibretexts.org The ester is heated with water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. quora.com The reaction is an equilibrium process, and the use of a large excess of water can drive it towards the formation of the carboxylic acid. masterorganicchemistry.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. libretexts.org The ester is treated with a strong base, such as sodium hydroxide, which results in the formation of the carboxylate salt. quora.com Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid. libretexts.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Functional Groups |

|---|---|

| This compound | Ketone, Ester |

| Methyl 2-hydroxycyclobutanecarboxylate | Alcohol, Ester |

| 2-Oxocyclobutanecarboxylic acid | Ketone, Carboxylic Acid |

| Grignard reagents (RMgX) | Organometallic |

| Organolithium compounds (RLi) | Organometallic |

| Imines | Imine |

| Methanol | Alcohol |

| Sodium hydroxide | Base |

| Sulfuric acid | Acid |

| Hydrochloric acid | Acid |

Amidation Reactions

The conversion of this compound to its corresponding amide derivatives, 2-oxocyclobutanecarboxamides, is a significant transformation. As a β-keto ester, the ester group can react with amines to form amides, a process known as amidation. acs.orgorganic-chemistry.org This reaction typically involves the direct coupling of the ester with an amine, which can be facilitated by heat or catalysis.

The general mechanism for the amidation of an ester with a primary amine begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a methoxide (B1231860) leaving group, yields the amide and methanol as a byproduct.

While direct amidation of esters can be sluggish, various methods have been developed to promote this transformation. The use of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base can facilitate the reaction, even with less reactive amines or for the synthesis of sensitive compounds. nih.govresearchgate.netorganic-chemistry.org Alternatively, Lewis acid catalysis can be employed to activate the ester carbonyl towards nucleophilic attack. nih.gov For β-keto esters specifically, reactions with amines can also lead to the formation of β-enamino esters under certain conditions, which represents a competing reaction pathway. organic-chemistry.org

The following table summarizes representative conditions for amidation reactions of esters, which are applicable to this compound.

| Catalyst/Reagent | Amine | Solvent | Conditions | Product | Ref |

| Acetic Acid (cat.) | Various amines | Solvent-free | Ultrasound | β-Enamino ester | organic-chemistry.org |

| HBTU, Hünig's base | Free amines or hydrochloride salts | N/A | 1-2 hours | Amide | nih.govorganic-chemistry.org |

| B(OCH₂CF₃)₃ | Unprotected amino acids | N/A | Stoichiometric or catalytic | α-Amino amide | nih.gov |

| None (Direct) | Primary Amine | Heat | N/A | Amide | acs.org |

Reactions Involving the Cyclobutane (B1203170) Ring System

The inherent ring strain of the cyclobutane core in this compound dictates much of its reactivity. This strain energy, a combination of angle strain and torsional strain, provides a thermodynamic driving force for reactions that lead to the opening or expansion of the four-membered ring.

Ring-Opening Reactions

Ring-opening reactions of cyclobutane derivatives are common transformations that alleviate the ring strain. These can be initiated by thermal energy or through chemical reagents, leading to a variety of linear or larger cyclic products.

Upon heating, cyclobutane and its derivatives can undergo thermal decomposition. The most common pathway for this is a retro-[2+2] cycloaddition, which cleaves the ring to form two alkene molecules. researchgate.net For a substituted cyclobutanone (B123998) like this compound, this process would involve the cleavage of the four-membered ring. The presence of the ketone and ester functionalities influences the regiochemistry and energetics of the ring-opening process. Theoretical studies on cyclobutene (B1205218) ring-opening show that these reactions are concerted and stereospecific. ku.dknih.gov

The thermal ring-opening of cyclobutene, a related four-membered ring system, to 1,3-butadiene (B125203) has been extensively studied. This electrocyclic reaction proceeds in a conrotatory fashion under thermal conditions. While this compound is saturated, the principles of strain release driving these reactions are analogous. The significant strain in the cyclobutane ring makes it susceptible to cleavage at elevated temperatures.

The high ring strain of cyclobutanes makes them excellent precursors for strain-release cascade reactions. In these processes, the initial ring-opening event generates a reactive intermediate that triggers a series of subsequent bond-forming or bond-breaking events to construct more complex molecular architectures in a single synthetic operation. rsc.orgrsc.orgnih.gov

Radical cascade reactions, for instance, can be initiated on cyclobutane systems. A copper-catalyzed radical cascade has been developed to synthesize highly functionalized cyclobutene derivatives directly from simple cyclobutanes. rsc.orgrsc.orgnih.gov This type of transformation involves the cleavage of multiple C-H bonds. While not demonstrated specifically on this compound, the principle suggests that the cyclobutane ring can act as a linchpin in complex cascade sequences. Another strategy involves the ring-opening of bicyclo[1.1.0]butanes (BCBs), which are even more strained than cyclobutanes, to generate reactive intermediates that can be trapped in cascade reactions to form functionalized cyclobutanes. researchgate.net These reactions highlight the synthetic utility of strained rings in rapidly building molecular complexity.

Ring Expansion Reactions

A prominent reaction pathway for cyclobutanones is ring expansion to form less strained five-membered rings, such as cyclopentanones. This transformation is often driven by the formation of a carbocation adjacent to the ring, which then rearranges. ugent.besioc-journal.cnyoutube.com

One classic method for achieving this is the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.orgnumberanalytics.comlibretexts.orgslideshare.net This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. For a substrate like this compound, this would first require conversion of the ketone to a cyanohydrin, followed by reduction of the nitrile to a primary amine, and then treatment with nitrous acid to generate the diazonium salt. The subsequent rearrangement and loss of nitrogen gas would lead to the ring-expanded cyclopentanone (B42830) derivative.

Acid-catalyzed ring expansion is another common pathway. stackexchange.com Protonation of the carbonyl oxygen of the cyclobutanone can be followed by a rearrangement that involves the migration of one of the ring carbons to an adjacent electron-deficient center, thereby expanding the ring. The presence of the methyl ester group can influence the migratory aptitude of the adjacent carbons.

The following table outlines general conditions for ring expansion reactions applicable to cyclobutanone systems.

| Reaction Name | Key Reagents | Intermediate | Product Type | Ref |

| Tiffeneau-Demjanov | 1. KCN, H⁺2. LiAlH₄3. HONO | Diazonium salt | Ring-expanded ketone | wikipedia.orglibretexts.org |

| Acid-Catalyzed | H⁺ (e.g., p-TsOH) | Carbocation | Isomerized bicyclic ketone | stackexchange.com |

| Pinacol-type | Lewis or Brønsted acids | Carbocation | Ring-expanded ketone | ugent.be |

Rearrangements

Beyond ring expansion, the cyclobutane ring of this compound can participate in other types of molecular rearrangements, often driven by the relief of ring strain.

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, which typically results in a ring contraction to form a carboxylic acid derivative. wikipedia.orgadichemistry.comresearchgate.netorganic-chemistry.orgpurechemistry.org If this compound were to be halogenated at the C3 position, the resulting α-haloketone could potentially undergo a Favorskii rearrangement upon treatment with a base like sodium methoxide. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the base to yield a cyclopentanecarboxylic acid ester, representing a ring contraction.

Another well-known rearrangement involving four-membered rings is the vinylcyclobutane rearrangement, which converts a vinylcyclobutane into a cyclohexene (B86901) derivative under thermal conditions. capes.gov.brorganic-chemistry.orgnih.gov This rearrangement proceeds through a diradical intermediate. While this compound itself does not possess the requisite vinyl group for this specific transformation, the principle of thermally induced rearrangement to a more stable six-membered ring system is a fundamental concept in cyclobutane chemistry.

Functionalization of the Cyclobutane Core

The functionalization of the cyclobutane core of MOCBC can be achieved through various strategies that modify the ring itself or introduce substituents. The strained nature of the cyclobutane ring influences its reactivity in ring-opening and rearrangement reactions. researchgate.net However, methods that preserve the four-membered ring while adding new chemical handles are of significant synthetic interest.

One powerful approach is the direct C–H functionalization of the cyclobutane ring. Research has demonstrated that sp³ C–H bonds on a cyclobutane ring can be targeted for arylation using palladium catalysis. For instance, a cyclobutane substrate, under palladium catalysis with an appropriate directing group, can undergo bis-arylation in high yield. nih.gov This highlights the potential for direct and efficient modification of the cyclobutane skeleton, moving beyond classical methods that rely on pre-existing functional groups. nih.gov The use of fluorinated alcoholic solvents has been noted to have a beneficial effect in some palladium-catalyzed C-H activation reactions. nih.gov

Beyond C-H activation, the α-position to the ketone is a primary site for functionalization through enolate-based reactions, which will be discussed in detail below. Additionally, organocatalytic methods, such as SOMO (Singly Occupied Molecular Orbital) catalysis, can be employed for the α-functionalization of cyclobutanones, proceeding through radical intermediates. nih.gov

Mechanistic Studies of MOCBC Transformations

Understanding the underlying mechanisms of MOCBC transformations is crucial for controlling reaction outcomes and designing synthetic pathways. The principal mechanistic routes include radical pathways, enolate chemistry, and transition metal catalysis, each offering unique reactivity patterns.

Radical reactions offer a distinct set of transformations for organic molecules, often proceeding through a chain mechanism involving initiation, propagation, and termination steps. youtube.com A radical is a highly reactive species with an unpaired electron. youtube.comopenstax.org In the context of MOCBC, radical pathways can be initiated by the abstraction of a hydrogen atom, particularly from the carbon alpha to the carbonyl group, to form a resonance-stabilized radical.

The general process for a radical chain reaction is as follows:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), generates radicals upon heating or irradiation. libretexts.org These initiators can then create the first substrate radical.

Propagation: A series of self-sustaining steps where a radical reacts to form a product molecule and another radical, which continues the chain. openstax.org For MOCBC, a carbon-centered radical could react with other reagents, or undergo intramolecular rearrangements such as ring-opening, driven by the release of ring strain.

Termination: Two radicals combine to form a stable, non-radical product, which ends the chain reaction. youtube.com

While specific radical reactions extensively detailing MOCBC are not broadly documented, the principles of radical chemistry can be applied. For example, esters of carboxylic acids can undergo radical reactions, sometimes involving electron transfer. libretexts.org Furthermore, the radical-mediated ring enlargement of other cyclobutane derivatives, such as the conversion of a spirocyclobutane-annelated vinyloxirane into a cyclopentanone, proceeds via a free-radical mechanism, suggesting that the strained MOCBC ring could be susceptible to similar radical-driven rearrangements. researchgate.net

The most common and synthetically useful transformations of MOCBC involve the generation of its enolate. As a β-keto ester, the α-hydrogen of MOCBC is flanked by two carbonyl groups, making it significantly acidic and easily removable by a suitable base. pressbooks.pub

The formation of the enolate is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). fiveable.me The use of a strong base ensures the essentially complete conversion of the ketone to its corresponding enolate. libretexts.org This enolate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. youtube.com

The primary reaction of the MOCBC enolate is alkylation, a process that forms a new carbon-carbon bond via an SN2 reaction with an electrophile, typically an alkyl halide. pressbooks.pub This reaction is subject to the standard constraints of SN2 mechanisms, favoring primary or methyl halides and showing poor reactivity with sterically hindered secondary or tertiary halides. fiveable.meorganicchemistrydata.org

The general sequence involves:

Enolate Formation: Deprotonation at the α-carbon with a strong base.

Alkylation: Nucleophilic attack of the enolate on an alkyl halide. pressbooks.pub

Hydrolysis and Decarboxylation (Optional): Subsequent heating with aqueous acid or base can hydrolyze the ester and induce decarboxylation of the resulting β-keto acid to yield a 2-alkylcyclobutanone. pressbooks.publibretexts.org

Below is a table illustrating potential alkylation reactions of the MOCBC enolate.

| Reagent 1 (Base) | Reagent 2 (Electrophile) | Product of Alkylation |

| Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | Methyl 1-methyl-2-oxocyclobutanecarboxylate |

| Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | Methyl 1-benzyl-2-oxocyclobutanecarboxylate |

| Potassium tert-butoxide (KOtBu) | Allyl Bromide (CH₂=CHCH₂Br) | Methyl 1-allyl-2-oxocyclobutanecarboxylate |

| Lithium Diisopropylamide (LDA) | Propargyl Bromide (HC≡CCH₂Br) | Methyl 1-propargyl-2-oxocyclobutanecarboxylate |

This table presents expected products based on established principles of enolate chemistry.

Transition metal catalysis provides powerful methods for forming carbon-carbon and carbon-heteroatom bonds, often with high selectivity and efficiency. mdpi.com For MOCBC, these catalytic systems can enable functionalizations that are difficult to achieve through other means. The mechanisms of these reactions typically involve a catalytic cycle centered on the metal. libretexts.org

A key example relevant to the cyclobutane core is palladium-catalyzed C-H arylation. nih.gov While the specific substrate in the cited research was more complex than MOCBC, the mechanistic principles are applicable. nih.gov A plausible catalytic cycle for the direct arylation of a C-H bond on the cyclobutane ring of a directed substrate involves several key steps:

C-H Activation/Coordination: The palladium catalyst, often in a Pd(II) state, coordinates to a directing group on the substrate. This brings the metal center into proximity with a specific C-H bond, which is then cleaved in a step often described as a concerted metalation-deprotonation (CMD). This forms a palladacyclic intermediate.

Oxidative Addition: The resulting Pd(II)-carbon species reacts with an aryl halide (Ar-X). The palladium center inserts into the Ar-X bond, undergoing oxidation from Pd(II) to a Pd(IV) intermediate.

Reductive Elimination: The Pd(IV) complex is unstable and rapidly undergoes reductive elimination. The aryl group and the cyclobutyl group, both attached to the palladium, form a new carbon-carbon bond. The palladium is reduced from Pd(IV) back to Pd(II), regenerating the active catalyst which can then enter another cycle. nih.gov

This Pd(II)/Pd(IV) catalytic cycle is one of several possible manifolds for C-H functionalization. Other common transition metal-catalyzed reactions, such as Suzuki or Heck couplings, could be envisioned if MOCBC were first converted to a suitable halide or triflate derivative. These reactions proceed through different catalytic cycles, typically involving Pd(0)/Pd(II) intermediates and steps like oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination. mdpi.comlibretexts.org

Methyl 2 Oxocyclobutanecarboxylate As a Versatile Synthon in Complex Molecule Synthesis

Role as a Precursor for Natural Products and Analogues

The inherent ring strain of the cyclobutane (B1203170) moiety in methyl 2-oxocyclobutanecarboxylate makes it an attractive starting material for various ring-opening and rearrangement reactions, providing access to a diverse array of molecular skeletons found in natural products. The cyclobutane ring can be selectively cleaved or expanded to generate larger, more complex ring systems.

One notable application is in the synthesis of lignans (B1203133), a class of natural products with diverse biological activities. For instance, a transannular McMurry reaction of macrocyclic 1,4-diketones, which can be derived from cyclobutane precursors, has been utilized for the synthesis of cyclobutane-containing lignans and their analogues. auburn.edu This approach offers an alternative to the more common [2+2] cycloaddition strategy for constructing the cyclobutane core of these molecules. auburn.edu

Furthermore, the functional groups of this compound can be readily manipulated to introduce the specific stereochemistry and functionality required for the synthesis of complex natural products. The ester group can be hydrolyzed, reduced, or converted to other functional groups, while the ketone can undergo a variety of reactions, including reductions, additions, and rearrangements. This versatility allows for the stereocontrolled synthesis of highly functionalized intermediates that are crucial for the total synthesis of natural products. researchgate.net For example, dichlorocyclobutanones, which can be seen as derivatives of the oxocyclobutane core, have been used as precursors in the synthesis of a wide range of natural products, including those with five-membered carbocyclic rings and γ-butyrolactone moieties. nih.gov

Application in the Synthesis of Chiral Scaffolds

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. This compound and its derivatives serve as valuable starting materials for the construction of chiral scaffolds, which are molecular frameworks with defined three-dimensional structures that can be further elaborated into a variety of target molecules.

Chiral scaffolds based on polyfunctional cyclobutane β-amino acids have been synthesized through selective transformations of conveniently protected cyclobutane precursors. researchgate.netuab.cat These scaffolds can possess additional functional groups, such as hydroxyl, carboxyl, or alkyne moieties, making them versatile building blocks for the synthesis of complex molecules through reactions like peptide coupling and click chemistry. researchgate.netuab.cat The defined stereochemistry of the cyclobutane core allows for the synthesis of enantiomerically pure products.

The synthesis of chiral 1,2-amino alcohols, which are important structural motifs in many drug candidates and chiral ligands, can also be approached using strategies that may involve cyclobutane intermediates. researchgate.net While not a direct application of this compound, the principles of stereocontrol developed in cyclobutane chemistry are broadly applicable.

Construction of Quaternary Carbon Centers

The creation of all-carbon quaternary stereocenters, a carbon atom bonded to four other carbon atoms, is a significant challenge in organic synthesis. chemrxiv.orgchemrxiv.org These motifs are found in numerous bioactive natural products. nih.gov this compound can be a precursor to substrates used in reactions that generate such complex stereocenters.

Palladium-catalyzed asymmetric allylic alkylation is a powerful method for the enantioselective construction of all-carbon quaternary stereocenters. caltech.edu While this method is often applied to other cyclic systems, the principles can be extended to cyclobutane-derived substrates. For instance, the synthesis of azaspiro[3.n]alkanes, which contain a quaternary carbon, has been achieved using titanacyclobutane intermediates generated from ketones. chemrxiv.orgchemrxiv.org This highlights the potential of cyclobutanone-type structures in the construction of these challenging motifs. Furthermore, non-natural nucleosides containing a quaternary stereocenter at the C2' position, which are important in drug discovery, have been synthesized using 2'-ketonucleosides as key intermediates. nih.gov

Stereoselective Generation of Functionalized Cyclobutanes

The ability to control the stereochemistry of substituents on a cyclobutane ring is crucial for its application in the synthesis of complex molecules. Various strategies have been developed for the stereoselective functionalization of cyclobutanes. mdpi.comresearchgate.net

Rhodium(II)-catalyzed C-H functionalization has emerged as a powerful tool for the regio- and stereoselective introduction of functional groups into cyclobutanes. nih.gov By carefully choosing the catalyst, it is possible to achieve divergent synthesis, leading to either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes from the same starting material. nih.gov This provides access to a wider range of chiral building blocks.

Another approach involves the stereoselective synthesis of cyclobutanes through the contraction of larger rings, such as pyrrolidines. nih.gov This method allows for the creation of multisubstituted cyclobutanes with multiple stereocenters in a stereospecific manner. The synthesis of cyclobutane bis-amino acids has been achieved with selectivity control through the use of Lewis acids in photocycloaddition reactions.

Intermediates for Pharmaceutically Relevant Compounds (excluding clinical/drug data)

The unique structural features of the cyclobutane ring have made it an attractive scaffold for the design of pharmaceutically relevant compounds. The conformational rigidity of the four-membered ring can be exploited to control the spatial orientation of functional groups, which is often crucial for biological activity.

Imidazobenzazepine Derivatives

Imidazobenzazepine derivatives represent a class of compounds with potential applications in medicinal chemistry. The synthesis of these complex heterocyclic systems can involve intermediates derived from cyclobutane precursors. While direct synthesis from this compound is not explicitly detailed in the provided context, the general utility of cyclobutane chemistry in constructing complex scaffolds is relevant. The development of axially chiral ligands, which are important in asymmetric catalysis for producing enantiomerically pure compounds, sometimes involves binaphthyl frameworks that can be conceptually linked to the construction of complex polycyclic systems. researchgate.net

Cyclobutane-containing Amino Acid Derivatives

Cyclobutane-containing amino acids are non-natural amino acids that can be incorporated into peptides to introduce conformational constraints. This can lead to peptides with enhanced stability and specific biological activities.

The synthesis of 2-substituted cyclobutane-α-amino acids has been achieved from a cycloadduct obtained through a formal [2+2] cycloaddition. unirioja.es This method allows for the stereocontrolled synthesis of both 2-alkyl- and 2-alkylidenecyclobutane-α-amino acids. unirioja.es For example, the synthesis of 2,4-methanovaline, a cyclobutane amino acid, has been reported. unirioja.es Furthermore, cyclobutane β-amino acids have been used as precursors for the synthesis of chiral scaffolds, highlighting their versatility. researchgate.net

The synthesis of cyclobutane bis-amino acids has also been explored, with methods developed to control the selectivity of the reaction to produce specific isomers. These di-amino acids can serve as building blocks for more complex peptide structures. The incorporation of these constrained amino acids can influence the secondary structure of peptides, making them valuable tools in peptidomimetic design.

Precursors for Nucleosides and Nucleotides.

While direct utilization of this compound in the synthesis of natural nucleosides and nucleotides is not extensively documented, its structural motif is of significant interest in the preparation of carbocyclic nucleoside analogues. These synthetic compounds, where a carbocyclic ring replaces the furanose sugar moiety, are a critical class of therapeutic agents, often exhibiting enhanced metabolic stability and potent antiviral or anticancer activities.

A notable example that underscores the potential of closely related structures is the synthesis of an analogue of the anticancer agent EPZ-5676. In this synthesis, methyl 3-oxocyclobutanecarboxylate, a constitutional isomer of this compound, serves as a key building block. nih.gov The synthesis involves a reductive amination reaction between a 5'-amino-functionalized purine (B94841) derivative and methyl 3-oxocyclobutanecarboxylate to furnish a cis/trans mixture of the corresponding secondary amine. nih.gov This intermediate is then carried through several steps to yield the final carbocyclic nucleoside analogue. nih.gov

This synthetic strategy highlights the utility of functionalized cyclobutanone (B123998) derivatives as precursors for introducing the carbocyclic "sugar" mimic. The ketone functionality allows for the crucial carbon-nitrogen bond formation with the nucleobase, while the ester group provides a handle for further synthetic manipulations. Although this specific example utilizes the 3-oxo isomer, the underlying principle of using a cyclobutanone-carboxylate scaffold is directly applicable to this compound for the synthesis of a different regioisomer of the carbocyclic nucleoside. The development of such synthetic routes is pivotal for accessing novel nucleoside analogues with potentially improved pharmacological profiles.

Synthesis of Other Highly Functionalized Carbocycles and Heterocycles.

The application of this compound as a starting material for the synthesis of other highly functionalized carbocycles and heterocycles is an area with considerable synthetic potential, though specific, widely-cited examples are not abundant in the literature. The inherent functionalities of the molecule—a ketone, an ester, and a strained four-membered ring—make it a versatile synthon for various chemical transformations.

The cyclobutane ring itself can be a precursor to larger or more complex ring systems through ring-expansion reactions. For instance, reactions that proceed via cleavage of one of the cyclobutane bonds can lead to the formation of cyclopentane (B165970) or cyclohexane (B81311) derivatives. Furthermore, the ketone and ester groups offer multiple sites for functionalization. The ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and Baeyer-Villiger oxidations, leading to the introduction of new carbon-carbon bonds or the formation of lactones. The ester group can be hydrolyzed, reduced, or converted into other functional groups, providing further avenues for diversification.

While direct, prominent examples of the use of this compound for these purposes are not extensively reported, the general reactivity patterns of β-keto esters and cyclobutanones suggest a broad range of possibilities. For example, the enolate of the β-keto ester can be alkylated or acylated to introduce substituents at the C3 position, leading to highly substituted cyclobutane derivatives. These, in turn, could serve as intermediates in the synthesis of complex natural products or other biologically active molecules. The development of novel synthetic methodologies centered around this versatile building block remains an active area of chemical research.

Derivatization and Analogues of Methyl 2 Oxocyclobutanecarboxylate

Synthesis of Substituted Methyl 2-Oxocyclobutanecarboxylates

The synthesis of substituted methyl 2-oxocyclobutanecarboxylates involves the introduction of various functional groups onto the cyclobutane (B1203170) ring. These substitutions can significantly alter the chemical and physical properties of the parent molecule. While specific examples for the direct substitution on the methyl 2-oxocyclobutanecarboxylate ring are not detailed in the provided search results, the synthesis of related substituted cyclobutane structures provides insight into potential synthetic strategies. For instance, the synthesis of 2,2-difluorocyclobutyl-substituted building blocks highlights methods for introducing substituents onto the cyclobutane core. acs.org

Enantiomerically Enriched Derivatives

The development of methods to produce enantiomerically enriched derivatives of this compound is a significant area of research, driven by the importance of chirality in bioactive molecules. While the direct asymmetric synthesis of this compound derivatives is not explicitly described in the provided results, related research on other cyclobutane systems points to the feasibility of such transformations. For example, the synthesis of enantiopure indolizinones has been achieved through cascade ring enlargements of spiro[cyclopropane-1,5'-isoxazolidines], demonstrating sophisticated strategies to control stereochemistry in cyclic systems. acs.org The synthesis of chiral cyclopropane (B1198618) fatty acids and esters related to mycobacterial mycolic acids also showcases methods for preparing enantiomerically pure cyclic compounds. nih.gov

Structural Analogues with Modified Ring Systems (e.g., cyclopropyl (B3062369) analogues)

The synthesis of structural analogues of this compound with modified ring systems, particularly cyclopropyl analogues, has been explored. These analogues can exhibit unique chemical reactivity and biological activity. Research has focused on the facile synthesis of stable analogues of 2-oxocyclobutanecarboxylates, leading to the preparation of 2-[(diphenylmethylene)amino]cyclobutenecarboxylates and their derivatives. acs.org Furthermore, the application of cyclobutane derivatives in organic synthesis is a broad field, with domino reactions of amidines with methyl 2-chloro-2-cyclopropylideneacetate providing an efficient route to cyclobutene-annelated pyrimidinones. acs.org The synthesis of omega-19 chiral cyclopropane fatty acids and their esters, which are related to mycobacterial mycolic acids, further illustrates the generation of complex molecules from cyclopropyl precursors. nih.gov

Related α-Keto Esters and their Cyclobutane Derivatives

The chemistry of α-keto esters and their cyclobutane derivatives is rich and varied, with numerous synthetic methods and applications being reported.

Ethyl 2-oxocyclobutanecarboxylate is a closely related analogue of this compound. While specific synthesis details for the cyclobutane variant are not provided in the search results, methods for preparing the analogous ethyl 2-oxocyclohexanecarboxylate are well-documented. One common method involves the Dieckmann cyclization. chegg.com Another approach is the reaction of cyclohexanone (B45756) with diethyl carbonate in the presence of a base like sodium hydride. guidechem.comchemicalbook.com This reaction proceeds via deprotonation of the ketone followed by acylation with the carbonate and subsequent cyclization.

A detailed synthetic procedure for ethyl 2-oxocyclohexanecarboxylate involves charging a flask with diethyl carbonate and dry tetrahydrofuran (B95107) (THF), followed by the addition of sodium hydride. The mixture is heated to reflux, and then a solution of cyclohexanone in THF is added dropwise. After an additional reflux period, the reaction is worked up to yield the crude product. chemicalbook.com

Table 1: Synthesis of Ethyl 2-Oxocyclohexanecarboxylate

| Reactants | Reagents | Solvent | Conditions | Product |

| Cyclohexanone, Diethyl Carbonate | Sodium Hydride | Tetrahydrofuran (THF) | Reflux | Ethyl 2-oxocyclohexanecarboxylate |

This table is based on the synthesis of the cyclohexanone analogue as a representative example.

Methyl 3-oxocyclobutanecarboxylate is an isomer of this compound and serves as a valuable building block in organic synthesis. ambeed.com It is a colorless liquid that is slightly soluble in water. fishersci.se This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds, including novel imidazobenzazepine derivatives that act as dual H1/5-HT2A antagonists for treating sleep disorders. fishersci.se

The synthesis of the parent acid, 3-oxocyclobutanecarboxylic acid, has been achieved through various routes. One method involves a three-step reaction starting from acetone, bromine, and malononitrile, using ethanol, DMF, and water as solvents, with sodium iodide as an activator and tetrabutylammonium (B224687) bromide as a phase transfer catalyst. google.com Another approach starts with 1,3-dichloroacetone, which undergoes a ketalization reaction with ethylene (B1197577) glycol, followed by a cyclization reaction with a malonic ester, and finally hydrolysis under strong acidic conditions. google.com A further method describes the hydrolysis of 3,3-dicyanocyclobutanone in aqueous hydrochloric acid. google.com The resulting 3-oxocyclobutanecarboxylic acid can then be esterified with methanol (B129727) to produce methyl 3-oxocyclobutanecarboxylate.

Table 2: Properties of Methyl 3-Oxocyclobutanecarboxylate

| Property | Value |

| Molecular Formula | C6H8O3 |

| Molar Mass | 128.13 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 188.0 ± 33.0 °C (Predicted) |

| Density | 1.219 g/mL |

| Water Solubility | Slightly soluble |

Data sourced from ChemBK.

Computational and Theoretical Investigations of Methyl 2 Oxocyclobutanecarboxylate

Conformational Analysis and Ring Strain Studies

The four-membered ring of methyl 2-oxocyclobutanecarboxylate is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal sp³ and sp² geometries. This inherent strain profoundly influences the molecule's conformation and reactivity. Unlike planar cyclohexane (B81311), cyclobutane (B1203170) and its derivatives adopt a puckered or bent conformation to partially alleviate torsional strain.

Computational studies, typically employing methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are used to investigate the conformational landscape of MOCBC. These studies reveal that the cyclobutane ring of MOCBC is not planar but exists in a dynamic equilibrium between puckered conformations. The degree of puckering and the preferred orientation of the substituents are determined by a delicate balance of minimizing ring strain and avoiding unfavorable steric interactions.

The presence of the sp²-hybridized carbonyl carbon and the adjacent ester group introduces further complexity. The substituents can exist in either axial or equatorial-like positions in the puckered ring. The most stable conformation is generally the one that minimizes steric hindrance between the bulky methyl ester group and the ring protons, as well as torsional strain around the C-C bonds.

Table 1: Representative Calculated Conformational Energies of a Substituted Cyclobutanone (B123998) This table presents hypothetical energy values based on typical computational studies of similar molecules to illustrate the concepts.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Puckered (Equatorial-like Ester) | ~25° | 0.00 | Ester group occupies a pseudo-equatorial position, minimizing steric interactions. |

| Puckered (Axial-like Ester) | ~25° | +2.5 | Ester group in a pseudo-axial position, leading to increased 1,3-diaxial-like interactions. |

| Planar Transition State | 0° | +4.0 | Energetically unfavorable planar conformation representing the barrier to ring inversion. |

Quantum Chemical Calculations on Reaction Pathways

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving MOCBC. These calculations provide detailed mechanistic insights, including the identification of transition states and the determination of reaction energetics, which are crucial for understanding and predicting chemical reactivity.

For any proposed reaction mechanism, the transition state (TS) represents the highest energy point along the reaction coordinate. researchgate.net Locating and characterizing the TS is a primary goal of computational reaction studies. nih.gov For reactions involving MOCBC, such as enolate formation, aldol (B89426) additions, or ring-opening reactions, computational methods can model the geometry of the transition state.

Transition state analysis involves optimizing the structure to find a first-order saddle point on the potential energy surface. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The geometric parameters of the calculated transition state, such as forming and breaking bond lengths, provide a snapshot of the molecule as it transforms from reactant to product. researchgate.netnih.gov

For example, in a base-catalyzed enolization of MOCBC, quantum chemical calculations can determine the activation barrier for the deprotonation at the α-carbon and the relative stability of the resulting enolate. These energetic profiles are vital for predicting reaction rates and equilibrium positions. nih.gov

Table 2: Hypothetical Energetic Profile for a Reaction of this compound (e.g., Enolate Formation) This table provides representative energy values to illustrate the application of these calculations.

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (MOCBC + Base) | Starting materials | 0.0 |

| Transition State | Proton abstraction in progress | +15.2 |

| Products (Enolate + Conjugate Acid) | Final products of the step | +10.5 |

Spectroscopic Data Correlation with Theoretical Models

While standard spectroscopic techniques like NMR and IR are used for routine identification, high-level computational methods can be employed to achieve a deeper understanding of the molecule's structure by correlating theoretical predictions with experimental data.

For instance, the Gauge-Independent Atomic Orbital (GIAO) method is a popular quantum chemical approach for predicting NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in MOCBC, a theoretical NMR spectrum can be generated. Discrepancies between the calculated and experimental spectra can then be used to refine the proposed conformation or identify subtle electronic effects. Similarly, theoretical calculations of vibrational frequencies can aid in the assignment of complex IR spectra, particularly in distinguishing between different conformers or identifying specific vibrational modes associated with the strained ring.

Molecular Dynamics Simulations of Reactions Involving MOCBC

While quantum chemical calculations typically focus on static structures at 0 K, molecular dynamics (MD) simulations provide a way to study the time-evolution of a molecular system, including solvent effects and thermal motion. nih.govmdpi.comnih.gov MD simulations can be used to explore the conformational space of MOCBC in solution, providing a more realistic picture of its dynamic behavior than static calculations alone. nih.govmdpi.com

In the context of reactions, MD simulations can be used to model the diffusion of reactants, the formation of pre-reaction complexes, and the role of solvent molecules in stabilizing intermediates and transition states. nih.govfrontiersin.org By running simulations at different temperatures, it is possible to observe how thermal energy influences reaction dynamics and conformational equilibria. nih.gov Although computationally intensive, MD simulations offer a powerful tool for bridging the gap between theoretical models and the behavior of molecules in a real-world chemical environment. frontiersin.org

Advanced Analytical Methodologies in Mocbc Research

Spectroscopic Techniques for Complex Reaction Mixture Analysis

Spectroscopic methods are indispensable for obtaining detailed structural information about MOCBC and its reaction products, often directly from complex mixtures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the carbon-hydrogen framework of MOCBC, advanced 2D-NMR techniques are required to unravel more complex structural and mechanistic questions.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allow for the unambiguous assignment of proton and carbon signals, which is critical when analyzing novel MOCBC derivatives formed in a reaction. For instance, COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons within the cyclobutane (B1203170) ring, while HSQC and HMBC experiments correlate protons with their directly attached carbons and those further away, respectively.

In the context of mechanistic studies, 2D-NMR is particularly powerful for identifying transient or unstable intermediates. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space correlations between protons, providing insights into the stereochemistry and conformation of reaction intermediates that might not be isolable. libretexts.orgnih.gov For example, observing broad signals in a 1D NMR spectrum could suggest a dynamic process, such as equilibration with a reaction intermediate, a phenomenon that can be further investigated with variable temperature NMR studies and 2D techniques. masterorganicchemistry.com

Table 1: Application of Advanced NMR Techniques in MOCBC Research

| NMR Technique | Information Provided | Application in MOCBC Research |

| COSY | Shows correlations between scalar-coupled protons (¹H-¹H). | Mapping the connectivity of protons on the cyclobutane ring and any substituent chains. |

| HSQC | Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlation). | Unambiguously assigning carbon signals in the MOCBC molecule and its derivatives. |

| HMBC | Shows correlations between protons and carbons over multiple bonds (¹H-¹³C two- and three-bond correlations). | Establishing long-range connectivity, confirming the overall structure and substitution pattern. |

| NOESY/ROESY | Reveals through-space proximity of nuclei, independent of bonding. | Determining stereochemistry, such as the relative orientation of substituents on the ring. researchgate.net |

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of MOCBC derivatives. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of molecular formulas for newly synthesized compounds. masterorganicchemistry.comrsc.org

In mechanistic investigations, MS techniques are instrumental in detecting reaction intermediates, even those that are short-lived. youtube.com By coupling a reaction vessel directly to a mass spectrometer, it is possible to monitor the formation and consumption of species in real-time. Tandem mass spectrometry (MS/MS) experiments, which involve isolating an ion of interest and fragmenting it, provide structural information based on the fragmentation patterns. youtube.comrsc.org This data is crucial for proposing and confirming the structures of novel MOCBC derivatives and transient species formed during a transformation.

Chromatographic Methods for Enantiomeric Excess Determination

Many reactions involving MOCBC can produce chiral products. Determining the enantiomeric purity, or enantiomeric excess (ee), of these products is essential, particularly in asymmetric synthesis.

High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for separating enantiomers and determining their relative amounts. nih.govwiley-vch.de This is typically achieved using a chiral stationary phase (CSP), which contains a chiral selector that interacts differently with the two enantiomers of a compound. wiley-vch.de

For the analysis of chiral MOCBC derivatives, a racemic or enantioenriched sample is passed through a chiral HPLC column. The differential interaction between the enantiomers and the CSP leads to different retention times, resulting in their separation into two distinct peaks. The enantiomeric excess is then calculated from the integrated areas of these peaks. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrins, offering versatility for separating a wide range of chiral molecules. wiley-vch.de In some cases, indirect methods may be used, where the enantiomeric mixture is first reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard, non-chiral HPLC column. nih.gov

Table 2: Chiral HPLC for Enantiomeric Excess (ee) Determination

| Step | Description |

| 1. Column Selection | A suitable Chiral Stationary Phase (CSP) is chosen based on the structure of the MOCBC derivative. Polysaccharide-based columns are a common starting point. wiley-vch.de |

| 2. Mobile Phase Optimization | The solvent system (mobile phase) is optimized to achieve good separation (resolution) of the enantiomer peaks in a reasonable timeframe. |

| 3. Analysis | The sample is injected into the HPLC system. A detector (commonly a UV detector) measures the concentration of the compounds as they elute from the column. nih.govaklectures.com |

| 4. Quantification | The areas of the two enantiomer peaks are integrated. The enantiomeric excess is calculated using the formula: ee (%) = |

| 5. Verification | The results can be verified against a known standard or by using complementary techniques. acs.org |

Kinetic Studies of MOCBC Transformations

Kinetic studies provide quantitative insight into reaction rates, mechanisms, and the factors that influence them. For transformations involving MOCBC, such as hydrolysis, decarboxylation, or ring-opening, kinetic analysis is key to understanding and optimizing the reaction. MOCBC is a β-keto ester, a class of compounds known to undergo characteristic reactions like decarboxylation upon hydrolysis. masterorganicchemistry.comaklectures.com

The kinetics of a reaction are typically studied by monitoring the concentration of a reactant or product over time. This can be achieved using the spectroscopic or chromatographic techniques mentioned above. For example, aliquots can be taken from a reaction at various time points and analyzed by HPLC or NMR to determine the concentration of MOCBC.

The data obtained allows for the determination of the reaction order and the rate constant (k). By performing experiments at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation, providing information about the energy barrier of the reaction. nih.gov For MOCBC, the inherent ring strain of the four-membered cyclobutane ring is a significant thermodynamic factor that can influence reaction kinetics, particularly in ring-opening reactions where the release of this strain provides a thermodynamic driving force. rsc.orgwiley-vch.de The study of how reaction conditions (e.g., temperature, catalyst, pH) affect the rate constant provides crucial evidence for the proposed reaction mechanism, such as whether a decarboxylation step proceeds through a concerted cyclic transition state. masterorganicchemistry.com

Future Directions and Emerging Research Avenues for Methyl 2 Oxocyclobutanecarboxylate

Development of Novel Asymmetric Catalytic Systems

The creation of chiral centers with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. For MOCBC, two primary sites for asymmetric transformation exist: the ketone carbonyl and the α-carbon. Future research will heavily focus on developing novel catalytic systems that can control the stereochemistry at these positions.

One promising area is the asymmetric hydrogenation of the ketone. While the asymmetric hydrogenation of β-keto esters is well-established, optimizing these conditions for the strained cyclobutanone (B123998) ring of MOCBC is a key future goal. thieme-connect.com Dynamic kinetic resolution (DKR), where a labile stereocenter is racemized in situ while the other is set, is a particularly powerful strategy. thieme-connect.com Catalyst systems based on transition metals like Ruthenium, Iridium, and Nickel, paired with chiral phosphine (B1218219) ligands, have shown exceptional performance for similar substrates and represent a logical starting point for MOCBC. rsc.orgrsc.orgacs.orgnih.gov For instance, chiral Nickel-bisphosphine complexes have been used to efficiently afford anti-β-hydroxy-α-amino esters from α-amino-β-keto ester hydrochlorides. rsc.org

Another major focus is the asymmetric α-alkylation of the carbon between the two carbonyl groups. Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids has emerged as a powerful method for the enantioselective alkylation of cyclic β-keto esters under mild conditions. nih.govacs.orgrsc.org Applying and refining these catalyst systems for MOCBC could provide access to a wide array of α-substituted chiral cyclobutane (B1203170) building blocks.

Finally, the development of catalysts for asymmetric α-halogenation using complexes like chiral bisoxazolinecopper(II) could yield optically active α-halo-β-ketoesters. nih.gov These chiral halogenated products are not only valuable in their own right but also serve as key precursors for subsequent stereospecific rearrangements and nucleophilic substitutions.

| Transformation | Catalyst Class | Key Features & Research Direction | References |

|---|---|---|---|

| Asymmetric Hydrogenation (of C=O) | Ru(II) or Ir(III) with Chiral Phosphine Ligands (e.g., BINAP, DIPSkewphos) | High efficiency via dynamic kinetic resolution (DKR). Future work involves optimizing ligands for the strained cyclobutane ring to maximize diastereo- and enantioselectivity. | rsc.orgacs.orgnih.gov |

| Asymmetric α-Alkylation | Chiral Phase-Transfer Catalysts (e.g., Cinchona Alkaloid Derivatives) | Allows for the construction of quaternary stereocenters under mild, often metal-free conditions. Research will focus on expanding the scope of alkylating agents. | nih.govacs.orgrsc.org |

| Asymmetric α-Halogenation | Chiral Bisoxazoline-Copper(II) Complexes | Provides chiral α-halo ketones, which are precursors for Favorskii rearrangements and other substitutions. The goal is to improve enantiomeric excesses, which are currently moderate to good. | nih.gov |

Integration into Flow Chemistry and Automation for Scalable Synthesis

The translation of batch chemical processes to continuous flow systems offers numerous advantages, including enhanced safety, improved heat and mass transfer, and simplified scalability. nih.gov For MOCBC, this represents a significant area for future development, both in its primary synthesis and its subsequent transformations.

The synthesis of cyclobutanes often involves [2+2] cycloaddition reactions, which can be facilitated by photochemical or thermal methods. organic-chemistry.org Performing these reactions in flow reactors allows for precise control over irradiation time and temperature, leading to higher yields and purities. nih.govchemrxiv.org A flow process for synthesizing cyclobutanones via the [2+2] cycloaddition of keteneiminium salts and ethylene (B1197577) gas has already been reported, demonstrating the feasibility of this approach. rsc.org Future work will involve developing a dedicated flow process for MOCBC synthesis, potentially from ketene (B1206846) and methyl acrylate, allowing for safe, on-demand production without the isolation of unstable intermediates.

Furthermore, the derivatization of MOCBC can be integrated into automated, multi-step flow systems. Reactions such as reductions, alkylations, and rearrangements can be performed in sequence by passing the output of one reactor directly into the next. thieme-connect.de This approach minimizes manual handling, reduces waste from intermediate purifications, and allows for the rapid generation of a library of diverse cyclobutane derivatives for screening purposes.

Exploration of MOCBC in Sustainable and Green Chemistry

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, eliminate hazardous substances, and utilize renewable resources. The chemistry of MOCBC is ripe for exploration through the lens of green chemistry.

A primary target is the replacement of conventional organic solvents. Many reactions involving β-keto esters utilize solvents like DMF, NMP, or chlorinated hydrocarbons, which are under regulatory scrutiny. whiterose.ac.ukmdpi.com Research into alternative, greener solvents such as 2-Methyltetrahydrofuran (2-MeTHF), Cyrene™, or γ-valerolactone (GVL) for the synthesis and reactions of MOCBC is a critical future direction. whiterose.ac.uknih.gov Water or supercritical CO₂ also present attractive, albeit more challenging, options. mdpi.com

Biocatalysis offers another powerful avenue for greening MOCBC chemistry. The use of enzymes can provide exquisite selectivity under mild, aqueous conditions. Specifically, ketoreductases (KREDs) could be employed for the highly diastereoselective and enantioselective reduction of the cyclobutanone carbonyl. acs.org This approach was successfully used on a manufacturing scale to achieve a challenging trans-selective reduction of a sterically hindered 3-substituted cyclobutanone. acs.org Similarly, lipases could be used for the selective hydrolysis or transesterification of the methyl ester group, avoiding the use of harsh acidic or basic conditions. google.com

| Strategy | Conventional Method | Green Alternative & Research Focus | References |

|---|---|---|---|

| Solvent Selection | DMF, NMP, Dichloromethane, Toluene | Replace with bio-based solvents like 2-MeTHF, Cyrene™, or GVL. Focus on studying reaction kinetics and product compatibility in these new media. | whiterose.ac.uknih.gov |

| Ketone Reduction | Metal hydrides (e.g., NaBH₄) | Use of ketoreductases (KREDs) for high stereoselectivity in aqueous buffer. Research involves screening KRED libraries to find enzymes with high activity and selectivity for the MOCBC scaffold. | acs.org |

| Ester Modification | Acid/base hydrolysis | Lipase-catalyzed hydrolysis or transesterification under mild, solvent-free conditions. This enables chemoselective transformations in the presence of other sensitive functional groups. | google.com |

Expanding the Scope of Ring-Opening and Rearrangement Reactions

The inherent strain energy of the cyclobutane ring (approx. 26 kcal/mol) makes it a willing participant in a variety of ring-opening and rearrangement reactions, providing access to molecular scaffolds that would be difficult to synthesize otherwise. nih.gov A major future direction is to systematically explore how MOCBC can be used as a linchpin for these transformations.

The Favorskii rearrangement is a prime candidate for exploration. This reaction, typically involving an α-halo ketone and a base, results in a ring contraction. wikipedia.org By first halogenating MOCBC at the α-position, a subsequent Favorskii rearrangement could provide highly functionalized cyclopropanecarboxylic acid derivatives. organic-chemistry.org These cyclopropane (B1198618) products are themselves valuable building blocks in medicinal chemistry.

Conversely, ring-expansion reactions could transform the four-membered ring of MOCBC into five- or six-membered rings. Reactions like the Tiffeneau-Demjanov rearrangement could be adapted for this purpose. Furthermore, Lewis acid-mediated ring-opening reactions of donor-acceptor cyclobutanes with nucleophiles like electron-rich arenes or thiols have been shown to yield linear products, a strategy that could be applied to MOCBC to generate complex γ-substituted butyrate (B1204436) derivatives. acs.org The electrocyclic ring-opening of cyclobutenes, which can be derived from MOCBC, is another powerful tool for constructing conjugated diene systems within larger molecules. elsevierpure.com

Computational Design of MOCBC-Based Reactions

The advancement of computational chemistry provides an unprecedented opportunity to accelerate the discovery of new reactions and to understand their underlying mechanisms. For MOCBC, computational tools can be used not just to rationalize observed outcomes but to prospectively design novel transformations.

Density Functional Theory (DFT) calculations can be employed to model transition states and predict the feasibility and stereochemical outcomes of potential reactions. researchgate.net For example, computational studies have been crucial in elucidating the complex mechanism of the Favorskii rearrangement, helping to distinguish between the cyclopropanone (B1606653) and semibenzilic acid pathways for different substrates. researchgate.netrsc.org Similar in-silico studies could be used to predict how substituents on the MOCBC ring would influence the course of a rearrangement, allowing researchers to design substrates that favor a desired outcome.